molecular formula C15H18N2O4S B2764240 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2309751-70-8

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2764240
CAS No.: 2309751-70-8
M. Wt: 322.38
InChI Key: SNQAWUKHZNHXRW-UHFFFAOYSA-N
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Description

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a m-tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophile, the azetidine ring can be formed under basic conditions.

    Introduction of the m-Tolylsulfonyl Group: The m-tolylsulfonyl group is introduced through sulfonylation reactions. This involves reacting the azetidine intermediate with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to Pyrrolidine-2,5-dione: The final step involves coupling the azetidine derivative with pyrrolidine-2,5-dione. This can be achieved through nucleophilic substitution reactions, where the azetidine derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of the pyrrolidine-2,5-dione.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidine-2,5-dione core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The m-tolylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(p-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione: Similar structure but with a para-tolylsulfonyl group.

    1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)piperidine-2,5-dione: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the specific positioning of the m-tolylsulfonyl group and the combination of the azetidine and pyrrolidine-2,5-dione rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-3-2-4-13(7-11)22(20,21)16-8-12(9-16)10-17-14(18)5-6-15(17)19/h2-4,7,12H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQAWUKHZNHXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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